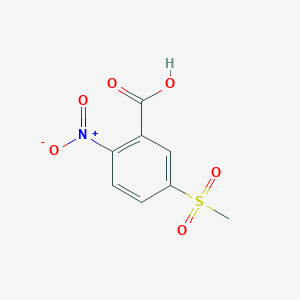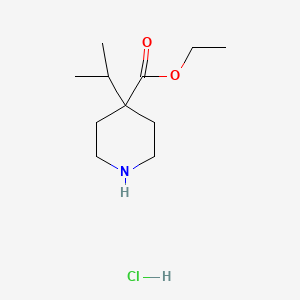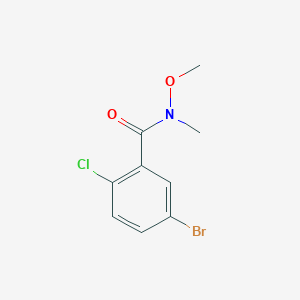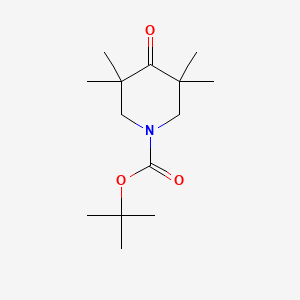![molecular formula C15H12N2O2 B1424311 4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile CAS No. 898785-95-0](/img/structure/B1424311.png)
4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile
Descripción general
Descripción
4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Liquid Crystalline Behavior and Photophysical Properties
A study by Ahipa et al. (2014) focused on a series of luminescent compounds, including derivatives of 4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile, to investigate their liquid crystalline behavior and photophysical properties. These compounds were found to exhibit phases like nematic and orthorhombic columnar phases. Their blue emitting properties with absorption and emission bands were also noted, making them potential candidates for optoelectronic applications (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Synthesis and Structure of Highly Substituted Pyrazole Ligands
Budzisz et al. (2004) explored the synthesis and structure of highly substituted pyrazole ligands, using derivatives of this compound. These ligands were then used to form complexes with platinum(II) and palladium(II) metal ions, revealing potential applications in coordination chemistry and material science (Budzisz, Małecka, & Nawrot, 2004).
Cycloaddition Reactions of Photochemically Generated Benzonitrile-Isopropylides
Gerber et al. (1977) investigated the cycloaddition reactions of photochemically generated benzonitrile-isopropylides, which can be related to the derivatives of this compound. This research provides insights into the physical and chemical behavior of such compounds under photochemical conditions, which is relevant for understanding their potential applications in photoreactive materials (Gerber, Heimgartner, Schmid, & Heinzelmann, 1977).
Potential Applications in Electrochemistry and Photodynamic Therapy
- Research on electrochromic polymers by Su et al. (2017) indicates the possible use of derivatives of this compound in electrochromic devices. These compounds showed high contrast and satisfactory redox stability, suggesting their utility in smart window applications (Su, Chang, & Wu, 2017).
- Pişkin et al. (2020) synthesized and characterized a zinc phthalocyanine derivative for photodynamic therapy applications. This research underscores the potential use of this compound derivatives in medicinal chemistry, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Análisis Bioquímico
Molecular Mechanism
At the molecular level, 4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its effectiveness. Long-term exposure to the compound can also result in alterations in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the dosage-dependent responses is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, which are important for understanding the compound’s impact on cellular metabolism .
Propiedades
IUPAC Name |
4-[2-(2-methoxypyridin-3-yl)-2-oxoethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-13(3-2-8-17-15)14(18)9-11-4-6-12(10-16)7-5-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERGGHMUKPLUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698610 | |
| Record name | 4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706460-95-8, 898785-95-0 | |
| Record name | Benzonitrile, 4-[2-(2-methoxy-3-pyridinyl)-2-oxoethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706460-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















